Pradimicin N
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129051-64-5 |
|---|---|
Molecular Formula |
C16H17N3.ClH |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
(2R)-2-[(1,5,6,9,14-pentahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C29H25NO12/c1-8-5-11-16(23(34)14(8)28(38)30-9(2)29(39)40)17-19(26(37)22(11)33)27(42-4)20-18(25(17)36)21(32)12-6-10(41-3)7-13(31)15(12)24(20)35/h5-7,9,22,26,31,33-34,36-37H,1-4H3,(H,30,38)(H,39,40)/t9-,22?,26?/m1/s1 |
InChI Key |
GRWBRZRHHYOYGA-RJUKRNDXSA-N |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Isomeric SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Synonyms |
7-methoxybenanomicinone pradimicin N |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Engineering
Genomic Identification of the Pradimicin Biosynthetic Gene Cluster
The genetic machinery responsible for Pradimicin biosynthesis is organized within a dedicated gene cluster in A. hibisca. This cluster, approximately 39 kb in size, comprises around 28 open reading frames (ORFs) amazonaws.comnih.gov. The functional significance of this cluster in Pradimicin production has been confirmed through experimental approaches, including the inactivation of key genes involved in the early stages of polyketide synthesis amazonaws.comnih.gov.
Pradimicins are synthesized through a type II polyketide synthase (PKS) pathway, a common mechanism for producing aromatic polyketides amazonaws.comnih.govnih.govoup.com. Type II PKS systems are characterized by a modular assembly of discrete, monofunctional proteins that form a complex. The core of this machinery, known as the minimal PKS, consists of a ketosynthase alpha (KSα), a ketosynthase beta (KSβ) or chain-length factor (CLF), and an acyl carrier protein (ACP) amazonaws.comnih.govmdpi.com. These enzymes work in concert to condense an acetyl starter unit with multiple malonyl-CoA extender units, forming a linear polyketide chain. This nascent chain is then cyclized and aromatized by specific cyclase enzymes, leading to the characteristic angular pentacyclic structure of the pradimicin aglycone amazonaws.comsemanticscholar.org.
Type II Polyketide Synthase (PKS) Pathway Elucidation
Functional Characterization of Biosynthetic Enzymes
Following the assembly of the polyketide backbone, a series of enzymatic modifications transform the intermediate into the final pradimicin structure. These tailoring enzymes are critical for introducing the functional groups that confer biological activity.
Two key enzymes, PdmJ and PdmW, are identified as cytochrome P450 monooxygenases responsible for specific hydroxylation events on the polyketide core nih.govnih.govusu.eduresearchgate.netebi.ac.uk. PdmJ specifically catalyzes the introduction of a hydroxyl group at the C-5 position, while PdmW targets the C-6 position nih.govnih.govusu.eduebi.ac.uk. These hydroxylations are essential as they create the necessary attachment sites for the subsequent glycosylation steps nih.govnih.gov. Notably, PdmJ and PdmW exhibit synergistic activity; their co-expression leads to a more efficient dihydroxylation at both C-5 and C-6 positions compared to their individual actions, suggesting a coordinated or sequential role in the pathway nih.govebi.ac.uk.
PdmN functions as an amino acid ligase, responsible for the covalent attachment of a D-alanine moiety to the C-16 position of the pradimicin aglycone nih.govnih.govusu.eduresearchgate.net. This D-alanine addition is a critical modification for the biological activity of pradimicins. Studies have revealed that PdmN possesses a broad substrate specificity, capable of ligating not only D-alanine but also D-serine to the polyketide core, thereby generating different pradimicin analogues nih.govnih.govresearchgate.net. This promiscuity makes PdmN a valuable enzyme for combinatorial biosynthesis efforts aimed at producing novel pradimicin derivatives with potentially enhanced or altered properties nih.govnih.gov.
The final stages of pradimicin biosynthesis involve the attachment of sugar moieties by glycosyltransferases (GTs). PdmS and PdmQ have been identified as the specific GTs responsible for these glycosylation events nih.govusu.eduresearchgate.netnih.gov. Through gene disruption studies, a sequential order for glycosylation has been established: PdmS catalyzes the initial glycosylation step, attaching the 4',6'-dideoxy-4'-amino-D-galactose moiety to the C-5 hydroxyl group of the aglycone, resulting in the formation of pradimicin B. Subsequently, PdmQ acts as the second GT, adding a D-xylose moiety to the 3'-hydroxyl group of the first sugar, completing the glycosylation process to yield pradimicin A nih.govresearchgate.netnih.gov.
Table 1: Key Biosynthetic Enzymes in Pradimicin N Synthesis
| Enzyme Name | Gene Name | Proposed Function | Key Modification | Substrate Specificity Notes | Citations |
| Ketosynthase α | prmA | Minimal PKS component | Polyketide backbone assembly | Part of the minimal PKS complex | amazonaws.comnih.gov |
| Ketosynthase β (CLF) | prmB | Minimal PKS component | Polyketide backbone assembly | Part of the minimal PKS complex | amazonaws.comnih.gov |
| Acyl Carrier Protein | prmC | Minimal PKS component | Polyketide backbone assembly | Part of the minimal PKS complex | amazonaws.comnih.gov |
| Cyclase | pdmD, pdmK, pdmL | Cyclization/Aromatization enzymes | Catalyze ring closures to form the pentangular aglycone structure | Involved in the formation of the pentangular structure | amazonaws.comsemanticscholar.orgnih.gov |
| Hydroxylase | pdmJ | Cytochrome P450 monooxygenase | C-5 hydroxylation of the polyketide core | Specifically hydroxylates the C-5 position | nih.govnih.govusu.eduresearchgate.netebi.ac.uk |
| Hydroxylase | pdmW | Cytochrome P450 monooxygenase | C-6 hydroxylation of the polyketide core | Specifically hydroxylates the C-6 position; acts synergistically with PdmJ | nih.govnih.govusu.eduresearchgate.netebi.ac.uk |
| Amino Acid Ligase | pdmN | D-amino acid ligase | Attaches D-alanine to the C-16 position of the aglycone | Exhibits broad substrate specificity, accepting D-alanine and D-serine | nih.govnih.govusu.eduresearchgate.net |
| Glycosyltransferase | pdmS | O-glycosyltransferase | First glycosylation step; attaches 4',6'-dideoxy-4'-amino-D-galactose moiety | Attaches the initial amino-sugar moiety to the C-5 hydroxyl group of the aglycone | nih.govusu.eduresearchgate.netnih.gov |
| Glycosyltransferase | pdmQ | O-glycosyltransferase | Second glycosylation step; attaches D-xylose moiety | Attaches the D-xylose moiety to the 3'-hydroxyl group of the first sugar | nih.govusu.eduresearchgate.netnih.gov |
| N-Methyltransferase | pdmO | N-methyltransferase | N-methylation of the amino sugar moiety | Methylates the 4'-amino group of the 4',6'-dideoxy-4'-amino-D-galactose moiety | nih.govusu.edu |
| O-Methyltransferase | pdmF, pdmT | O-methyltransferase | Methylation of hydroxyl groups on the aglycone or sugar | Methylates specific hydroxyl positions (e.g., C-11, C-7) | usu.eduresearchgate.net |
| Acetyl-CoA Carboxylase Comp. | prmP3 | Acetyl-CoA carboxylase component | Supplies malonyl-CoA precursor for polyketide synthesis | Crucial for providing extender units | amazonaws.comnih.gov |
| ABC Transporter | pdmR1, pdmR2 | Resistance proteins (putative) | Protect the producing organism from pradimicins | Likely involved in efflux or resistance mechanisms | nih.govusu.edu |
Table 2: Key Genes and Their Roles in the Pradimicin Biosynthetic Gene Cluster
| Gene/ORF Name | Proposed Function | Role in Biosynthesis | Citations |
| prmA | Ketosynthase α | Core component of the minimal PKS for polyketide backbone assembly | amazonaws.comnih.gov |
| prmB | Ketosynthase β (Chain-Length Factor) | Core component of the minimal PKS for polyketide backbone assembly | amazonaws.comnih.gov |
| prmC | Acyl Carrier Protein | Core component of the minimal PKS for polyketide backbone assembly | amazonaws.comnih.gov |
| pdmD, pdmK, pdmL | Cyclases | Catalyze ring closures and aromatization to form the pentangular aglycone structure | amazonaws.comsemanticscholar.orgnih.gov |
| pdmJ | Cytochrome P450 monooxygenase | Introduces a hydroxyl group at the C-5 position of the polyketide intermediate | nih.govnih.govusu.eduresearchgate.netebi.ac.uk |
| pdmW | Cytochrome P450 monooxygenase | Introduces a hydroxyl group at the C-6 position of the polyketide intermediate; acts synergistically with PdmJ | nih.govnih.govusu.eduresearchgate.netebi.ac.uk |
| pdmN | Amino acid ligase | Attaches a D-alanine moiety to the C-16 position of the aglycone; exhibits broad substrate specificity | nih.govnih.govusu.eduresearchgate.net |
| pdmS | Glycosyltransferase | Catalyzes the first glycosylation step, attaching an amino-sugar moiety to the C-5 hydroxyl group | nih.govusu.eduresearchgate.netnih.gov |
| pdmQ | Glycosyltransferase | Catalyzes the second glycosylation step, attaching a D-xylose moiety to the first sugar | nih.govusu.eduresearchgate.netnih.gov |
| pdmO | N-methyltransferase | Methylates the amino group of the attached amino sugar moiety | nih.govusu.edu |
| pdmF | O-methyltransferase | Methylates specific hydroxyl groups on the aglycone or sugar moieties | usu.eduresearchgate.net |
| pdmT | O-methyltransferase | Methylates specific hydroxyl groups on the aglycone or sugar moieties | usu.eduresearchgate.net |
| prmP3 | Acetyl-CoA carboxylase component | Essential for supplying malonyl-CoA, a key precursor for polyketide synthesis | amazonaws.comnih.gov |
| pdmR1, pdmR2 | ABC Transporter (putative) | Likely function as resistance proteins, protecting the producing organism from pradimicins | nih.govusu.edu |
Compound Names Mentioned:
this compound
Pradimicin A
Pradimicin B
Pradimicin C
Pradimicinone I
G-2A
JX134
JX137a
JX152
5,6-dihydroxy-G-2A
4',6'-dideoxy-4'-amino-D-galactose
4',6'-dideoxy-4'-methylamino-D-galactose
D-xylose
D-alanine
D-serine
Molecular Mechanism of Action
Calcium-Dependent Mannan (B1593421) and Mannoprotein Binding
The primary mechanism of action for pradimicins, including Pradimicin N, is their ability to bind to mannan and mannoproteins on the fungal cell surface in a calcium-dependent manner. tandfonline.comnih.govresearchgate.netnih.gov This interaction is a key step in their antifungal activity.
The binding process involves the formation of a ternary complex consisting of the pradimicin molecule, a calcium ion (Ca2+), and a D-mannose (B1359870) residue from the fungal cell wall. nih.govmdpi.com Spectrophotometric studies have indicated a stepwise formation of this complex. Initially, two pradimicin molecules form a dimeric complex with a calcium ion, denoted as [PRM2/Ca2+]. This dimer then binds with high affinity to two mannose molecules, forming a [PRM2/Ca2+/Man2] complex. Subsequently, this complex can accommodate two additional mannose molecules with lower affinity to create a [PRM2/Ca2+/Man4] complex. nih.govnii.ac.jp The formation of these complexes can lead to the creation of water-insoluble aggregates. nih.govjst.go.jp
This calcium-dependent binding is crucial for the antifungal effect, as the activity can be counteracted by the presence of a calcium chelator like EGTA. tandfonline.com
Table 1: this compound Complex Formation
| Step | Reactants | Product | Affinity |
|---|---|---|---|
| 1 | 2 Pradimicin Molecules + 1 Ca2+ ion | [PRM2/Ca2+] complex | - |
| 2 | [PRM2/Ca2+] complex + 2 Mannose molecules | [PRM2/Ca2+/Man2] complex | High |
| 3 | [PRM2/Ca2+/Man2] complex + 2 Mannose molecules | [PRM2/Ca2+/Man4] complex | Low |
Pradimicins exhibit a remarkable specificity for D-mannose, a sugar commonly found in the cell wall glycans of fungi. tandfonline.comnih.govnii.ac.jp They can effectively distinguish D-mannose from other common monosaccharides such as D-glucose, D-galactose, N-acetyl-D-glucosamine, and L-fucose. nih.govjst.go.jp This high selectivity is a key feature of their mechanism and contributes to their targeted action against fungal cells. ontosight.ai
The fungal cell wall is a complex structure composed of chitin, glucans, and glycoproteins, with mannoproteins forming the outer layer. mdpi.com this compound specifically targets these mannoproteins, which play crucial roles in maintaining cell wall integrity and adhesion. tandfonline.commdpi.comontosight.ai The binding of this compound to these surface components is a critical initiating event for its antifungal effects. tandfonline.com
Research has shown that pradimicins preferentially bind to the terminal D-mannose residues at the non-reducing ends of oligomannose chains. nih.govnih.gov The affinity of this binding is significantly influenced by the number of terminal mannose residues present. nih.gov
Studies using synthetic oligomannoses that mimic the structural motifs of fungal cell wall mannans, particularly from Candida albicans, have revealed a strong preference for branched oligomannose structures with multiple terminal mannose residues. researchgate.netresearchgate.netresearchgate.net This suggests that pradimicins are most effective in regions of the fungal cell wall that are highly branched with mannose chains. researchgate.netresearchgate.net The simultaneous recognition of multiple terminal mannose units enhances the binding affinity and subsequent antifungal action. researchgate.netresearchgate.net
Furthermore, solid-state NMR analysis has provided insights into the binding geometry, indicating that the C2-C4 region of the mannose sugar is in close contact with the primary binding site of pradimicin A. nih.govresearchgate.net Interestingly, these studies also suggest that pradimicins can bind to internal 6-substituted mannose residues, not just terminal ones. researchgate.net
Specificity for Fungal Cell Surface Glycans
Cellular and Subcellular Effects in Fungi
The binding of this compound to the fungal cell surface triggers a cascade of events that ultimately lead to cell death. asm.org
In yeast, such as Saccharomyces cerevisiae, pradimicins have been shown to induce a form of programmed cell death that resembles apoptosis in higher organisms. tandfonline.comnih.govnih.gov This process is characterized by nuclear breakage and DNA fragmentation, which can be observed through staining techniques like DAPI and TUNEL. nih.gov
A key factor in this apoptosis-like cell death is the generation of reactive oxygen species (ROS). nih.govdoi.org The accumulation of ROS within the yeast cells is a direct consequence of pradimicin treatment. nih.gov The crucial role of ROS is demonstrated by the fact that pretreating the yeast cells with a radical scavenger, such as N-acetylcysteine, can prevent both the accumulation of ROS and the subsequent cell death. nih.govdoi.org
A primary consequence of this compound binding to the fungal cell surface is the disruption of the cell membrane's integrity. researchgate.netnih.govnih.gov This leads to a perturbation of membrane permeability, causing the leakage of essential intracellular components, such as potassium ions (K+), and ultimately results in cell death. asm.orgjst.go.jp
This effect is not limited to intact fungal cells. Protoplasts of Candida albicans, which lack a cell wall, are also rapidly lysed when treated with pradimicin, suggesting a direct action on the plasma membrane. jst.go.jp The binding to mannans on the cell surface appears to be the initial step that facilitates the subsequent interaction with and disruption of the plasma membrane. jst.go.jp
Induction of Apoptosis-like Cell Death in Yeast
Antiviral Mechanisms
The mannose-binding capability of pradimicins also extends to an antiviral activity against a range of enveloped viruses. nii.ac.jpnii.ac.jpnagoya-u.ac.jp This is because many viral envelope glycoproteins are heavily glycosylated with mannose-rich glycans, which are synthesized by the host cell's machinery. asm.orgoup.com
Pradimicin A, a closely related compound, has been shown to be a potent entry inhibitor of Human Immunodeficiency Virus (HIV). asm.orgnih.gov It specifically interacts with the gp120 envelope glycoprotein (B1211001) of HIV, which is rich in high-mannose-type N-glycans. asm.orgrsc.org This binding prevents the virus from entering host cells. asm.orgnih.gov Time-of-addition studies have confirmed that its antiviral action occurs at the entry stage of the viral life cycle. asm.orgnih.gov
Similarly, pradimicins have demonstrated inhibitory activity against other enveloped viruses, including Ebola virus and coronaviruses. nagoya-u.ac.jpnews-medical.netscispace.comcloudfront.netnih.gov The mechanism is believed to be the same: binding to the mannose-containing glycans on the viral surface proteins, thereby blocking viral entry into host cells. nagoya-u.ac.jpnews-medical.netnih.gov For SARS-CoV-2, it has been shown that Pradimicin A preferentially binds to branched oligomannose motifs on the spike protein's N-glycans. news-medical.netnih.gov
The antiviral activity of Pradimicin S, a derivative of Pradimicin A, against HIV is dose-dependently reversible by the presence of an (α-1,2)mannose trimer, further confirming the role of mannose binding in its mechanism of action. asm.org
Inhibition of Viral Entry via N-Glycan Binding
This compound and its analogs, such as Pradimicin A (PRM-A), are recognized as viral entry inhibitors. eurekalert.org Their mechanism of action involves binding to N-glycans, which are carbohydrate molecules present on the surface of various enveloped viruses. eurekalert.org This interaction is crucial for their antiviral activity, effectively stopping the virus from entering host cells. eurekalert.orgthers.ac.jp The binding is specific to the glycan portions of viral surface proteins. eurekalert.orgplos.org
The antiviral action of pradimicins is likened to that of lectins, which are carbohydrate-binding proteins. plos.org PRM-A, for instance, acts as a "lectin-mimic" by recognizing and binding to specific sugar structures on viral glycoproteins. plos.orgnih.gov This binding is calcium-dependent and targets the terminal D-mannosides of the viral envelope glycoproteins. plos.orgnih.govebi.ac.uk Specifically, PRM-A shows a preference for binding to branched oligomannose structures found in high-mannose-type and hybrid-type N-glycans. eurekalert.orgnih.govnagoya-u.ac.jp This interaction involves the simultaneous recognition of two terminal mannose residues at the non-reducing ends of the glycan chains. nih.gov
This targeted binding to viral glycans is a novel mode of action among antiviral agents and suggests that pradimicin-based drugs could be effective against viral mutations, as glycan structures are less likely to change compared to viral proteins. eurekalert.org
Interaction with Glycosylated Envelopes of Viruses (e.g., HIV, SARS-CoV-2)
Pradimicins exhibit broad-spectrum antiviral activity by interacting with the heavily glycosylated envelopes of various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). eurekalert.orgnih.govnih.gov
HIV: Pradimicin A (PRM-A) is a potent inhibitor of HIV, acting as a true virus entry inhibitor. nih.govasm.orgkuleuven.be It specifically interacts with the gp120 envelope glycoprotein of HIV-1. nih.govasm.orgnih.gov This interaction is dependent on the presence of calcium ions (Ca²⁺) and targets the N-glycans on gp120. nih.gov The binding of PRM-A to gp120 effectively prevents the virus from entering its target cells. nih.govasm.org Prolonged exposure to PRM-A can lead to the emergence of HIV-1 strains with deletions of N-glycosylation sites in gp120, demonstrating the high genetic barrier for resistance. nih.govasm.org The antiviral activity of PRM-A is not significantly affected by the presence of serum. kuleuven.be
SARS-CoV-2: Research has shown that PRM-A can effectively inhibit SARS-CoV-2 infection in vitro. eurekalert.orgnih.govnagoya-u.ac.jp The mechanism involves binding to the N-glycans on the viral spike (S) protein, which is crucial for viral entry into host cells. eurekalert.orgnagoya-u.ac.jpresearchgate.net PRM-A preferentially binds to branched oligomannose motifs within the N-glycans of the spike protein. eurekalert.orgnih.gov This interaction with viral glycans is the basis for its anti-SARS-CoV-2 effect. eurekalert.orgnih.gov Besides the S protein, the membrane (M) protein of coronaviruses, which is also glycosylated, may serve as another target for carbohydrate-binding agents like pradimicins. nih.govimmunologyresearchjournal.com
The ability of pradimicins to target conserved glycan structures on viral envelopes makes them promising candidates for the development of broad-spectrum antiviral drugs. eurekalert.orgoup.com
Antiparasitic Mechanisms
Binding to Variant Surface Glycoproteins (VSGs) in Trypanosoma brucei
Pradimicins demonstrate significant trypanocidal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. plos.org This activity is mediated by the binding of pradimicins to the Variant Surface Glycoproteins (VSGs) that form a dense coat on the parasite's surface. plos.orgresearchgate.net These VSGs are essential for the parasite's ability to evade the host's immune system through antigenic variation. plos.org
The interaction between pradimicins and VSGs is specific to the N-glycan portions of these glycoproteins. plos.org T. brucei VSGs are N-glycosylated with both complex and mannose-rich (oligomannose) glycans. plos.orgplos.org Pradimicin A (PRM-A), for instance, exhibits a strong binding affinity for the mannose-rich surface glycans of the parasite. researchgate.net This binding is crucial for the compound's antiparasitic effect. plos.org The interaction is dependent on the specific composition of the sugars on the VSGs. plos.org
Studies have shown that parasites that develop resistance to PRM-A have altered N-glycan compositions on their VSGs, leading to reduced binding of the drug. plos.orgresearchgate.net This confirms that the binding to VSG N-glycans is a key element of the antiparasitic mechanism of pradimicins. plos.org
Impairment of Endocytosis and Cytokinesis in Parasites
The binding of pradimicins to the surface glycoproteins of Trypanosoma brucei leads to significant disruptions in essential cellular processes, namely endocytosis and cytokinesis. plos.orgresearchgate.net
Impairment of Endocytosis: Endocytosis is a critical process for the parasite, involved in nutrient uptake and the clearance of host antibodies from its surface. Pradimicins, such as Pradimicin A (PRM-A) and its derivative Pradimicin S (PRM-S), have been shown to induce defects in endocytosis upon binding to the parasite's VSG coat. plos.orgresearchgate.net Competition assays have demonstrated that PRM-S interferes with the binding and subsequent endocytosis of lectins that also bind to VSGs. researchgate.netplos.org This disruption of endocytosis is a key factor contributing to the trypanocidal effect of these compounds. plos.org
Impairment of Cytokinesis: Cytokinesis is the final stage of cell division, where the cytoplasm of a single cell is divided to form two daughter cells. Treatment of T. brucei with PRM-S has been observed to cause a significant increase in parasites with multiple nuclei and kinetoplasts, a clear indication of failed or impaired cytokinesis. plos.org This ultimately leads to parasite cell lysis and death. plos.org The disruption of both endocytosis and cytokinesis highlights the multifaceted mechanism through which pradimicins exert their potent antiparasitic activity. plos.orgresearchgate.net
Proposed Mechanisms of Other Biological Activities (e.g., for Pradimicin-IRD)
DNA Intercalation and DNA Damage Induction
Pradimicin-IRD, a derivative of pradimicin, has demonstrated significant antineoplastic activities, which are attributed to its interaction with DNA. researchgate.netsyngene.com
DNA Intercalation: Molecular docking and mass spectrometry analyses have indicated that Pradimicin-IRD acts as a DNA intercalating agent. syngene.comnih.govresearchgate.netusp.br This means it can insert itself between the base pairs of the DNA double helix. researchgate.netresearchgate.net This interaction with the DNA double strand is considered a primary mechanism for its cytotoxic effects on cancer cells. researchgate.netsyngene.com
DNA Damage Induction: Following its interaction with DNA, Pradimicin-IRD induces significant DNA damage. researchgate.netsyngene.commdpi.com This is evidenced by the phosphorylation of the H2AX protein (forming γH2AX) and the induction of p21 expression, both of which are markers of DNA damage. researchgate.netsyngene.comusp.br The DNA damage, in turn, triggers a cascade of cellular responses, including cell cycle arrest and apoptosis (programmed cell death). researchgate.netsyngene.comresearchgate.net Pradimicin-IRD has been shown to cause cell cycle arrest in the G0/G1 and sub-G1 phases and to induce apoptosis markers such as PARP1 and caspase 3 cleavage. researchgate.netsyngene.com
Furthermore, transcriptomic studies have revealed that Pradimicin-IRD modulates the expression of genes involved in various DNA repair pathways, including nucleotide excision repair and the repair of double-strand breaks. nih.govresearchgate.netfapesp.br Interestingly, the induction of p21 by Pradimicin-IRD appears to be independent of TP53, a key tumor suppressor gene, which distinguishes its mechanism from some other DNA-damaging agents like doxorubicin (B1662922). researchgate.netsyngene.comusp.br
Modulation of DNA Repair Pathways
This compound and its derivatives have been shown to exert their cytotoxic effects, particularly against cancer cells, by modulating various DNA repair pathways. This activity is a consequence of its primary mechanism of inducing DNA damage. The cellular response to this damage involves the activation and, in some cases, inhibition of critical repair processes.
Research has demonstrated that pradimicin-IRD, a derivative of this compound, functions as a DNA intercalating agent and a potential inhibitor of DNA-binding proteins. nih.gov This interaction with DNA triggers a cascade of events related to DNA damage response and repair.
Transcriptomic and Proteomic Insights
A transcriptomic approach using HCT 116 colorectal cancer cells revealed that pradimicin-IRD modulates the expression of genes involved in several key DNA repair functions. nih.gov These include:
Nucleotide Excision Repair (NER) : This pathway is crucial for removing bulky DNA lesions that distort the DNA helix. Pradimicin-IRD treatment was found to influence genes associated with NER. nih.govresearchgate.net
Repair of Double-Strand Breaks (DSBs) : DSBs are among the most lethal forms of DNA damage. Pradimicin-IRD treatment has been shown to affect the pathways responsible for repairing these breaks. nih.govresearchgate.net
Maintenance of Telomeres : The compound also modulates genes involved in the maintenance of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govresearchgate.net
Further validation of these transcriptomic findings has highlighted specific molecular targets. A notable finding is the reduction in the protein levels of Proliferating Cell Nuclear Antigen (PCNA) following exposure to pradimicin-IRD. nih.gov PCNA is a central protein in DNA replication and repair. Molecular docking studies have suggested a direct interaction between a DNA-pradimicin complex and PCNA. nih.govresearchgate.net
Moreover, treatment with pradimicin-IRD led to a decrease in the mRNA levels of human Telomerase Reverse Transcriptase (hTERT) and DNA Polymerase Eta (POLH) after six hours of exposure. nih.govresearchgate.net Interestingly, cells deficient in POLH, a key enzyme in translesion synthesis, exhibited greater resistance to pradimicin-IRD. nih.govresearchgate.net This suggests that the compound's efficacy is linked to the cell's DNA repair capacity.
The table below summarizes the key molecular targets of Pradimicin-IRD within the DNA repair pathways of HCT 116 cells.
| Gene/Protein Target | Effect of Pradimicin-IRD Treatment | Implicated DNA Repair Pathway/Function | Reference |
| PCNA | Decreased protein levels | DNA Replication & Repair | nih.govresearchgate.net |
| hTERT | Reduced mRNA levels after 6 hours | Maintenance of Telomeres | nih.govresearchgate.net |
| POLH | Reduced mRNA levels after 6 hours | Translesion Synthesis | nih.govresearchgate.net |
Induction of DNA Damage Markers
The modulation of DNA repair pathways by pradimicins is a direct response to the DNA lesions they cause. Studies in the HCT 116 colorectal cancer cell line have shown that pradimicin-IRD induces a significant DNA damage response. syngene.com This is evidenced by the increased levels of phosphorylated H2AX (γH2AX) and p21. researchgate.netsyngene.com The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of DNA double-strand breaks.
The induction of the cyclin-dependent kinase inhibitor p21 by pradimicin-IRD is noteworthy as it occurs independently of the tumor suppressor protein p53. syngene.comfapesp.br This is a key distinction from other DNA-damaging agents like doxorubicin and suggests a different mechanism of action in activating the DNA damage response. nih.gov
The following table details the key markers of DNA damage induced by Pradimicin-IRD in HCT 116 cells.
| DNA Damage Marker | Observed Effect | Significance | Reference |
| γH2AX | Increased phosphorylation | Indicates the presence of DNA double-strand breaks | researchgate.netsyngene.com |
| p21 | Increased expression (TP53-independent) | A marker of DNA damage and cell cycle arrest | researchgate.netsyngene.comfapesp.br |
Structure Activity Relationship Sar Studies
Influence of Aglycone Modificationsnih.gov
The aglycone, a dihydrobenzo[a]naphthacenequinone skeleton, forms the core structure of pradimicins nih.govnih.govontosight.aiebi.ac.ukontosight.ai. Modifications to this core have been explored to understand their effect on biological activity.
The benzo[a]naphthacenequinone skeleton itself is fundamental to the pradimicin structure nih.govnih.govontosight.aiebi.ac.ukontosight.ai. A key step in the biosynthesis and functionalization of the aglycone involves hydroxylation at the C-5 position, which provides the site for glycosylation and is essential for biological activity nih.gov. Studies have also explored modifications at other positions of the aglycone. For instance, modifications at the C-11 position of the aglycone have been found to be tolerable, with certain derivatives retaining antifungal activity comparable to the parent compound, Pradimicin A (PRM A) amazonaws.comnih.gov. Specifically, the 11-demethoxy derivative of PRM A and 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 (PRM T1) showed promising antifungal activity amazonaws.comnih.gov. Alterations at the C-4 position of the aglycone have also been investigated, with C-4 substituted derivatives exhibiting different ring conformations compared to PRM A, potentially influencing interactions amazonaws.com.
Role of the Amino Acid Moietynih.govnih.govnih.govnih.govresearchgate.net
Research into alanine-exchanged analogs has provided insights into the importance of the amino acid component. A series of pradimicin analogs were synthesized by coupling various D-alpha-amino acids to the aglycone. Most of these D-alpha-amino acid derivatives retained antifungal activity, with the exception of the D-proline analog nih.gov. Pradimicins M, N, O, and P were identified from blocked mutants of Actinomadura hibisca P157-2. Among these, Pradimicins N, O, and P were found to contain D-alanine, while Pradimicin M did not nih.gov. This suggests that the presence and stereochemistry of the D-amino acid, particularly D-alanine, are crucial for maintaining the characteristic antifungal properties of the pradimicin scaffold nih.govnih.gov.
The substitution of D-amino acids, specifically D-alanine, at the C-15 position is a defining feature of the pradimicin structure and is critical for their biological activity nih.govebi.ac.uknih.gov. Studies involving the synthesis of various alanine-exchanged analogs confirmed that most derivatives with D-alpha-amino acids retained significant antifungal activity, highlighting the importance of this specific stereochemistry and amino acid type nih.gov.
Alanine-Exchanged Analogs and Stereochemistry Effects
Significance of Sugar Moieties in Biological Activityvdoc.pubamazonaws.comnih.govnih.govnih.gov
The glycosidic components of pradimicins are essential for their biological activities nih.govebi.ac.uknih.gov. These sugar moieties are attached to the C-5 position of the aglycone, and their presence and specific structure are vital for the compound's interaction with target molecules.
Pradimicins typically feature a disaccharide moiety at the C-5 position of the aglycone nih.govontosight.ai. For example, Pradimicin A contains D-xylose and 4,6-dideoxy-4-methylamino-D-galactose nih.govontosight.ai. Biosynthetic studies have identified glycosyltransferase genes, pdmS and pdmQ, responsible for the incorporation of these sugar moieties nih.gov. The stereospecific recognition of D-mannopyranosides by pradimicins is completely abolished upon removal of the C-5 disaccharide moiety, and even more so upon removal of the thomosamine (B579943) moiety, underscoring its critical contribution to binding and activity nih.gov. Modifications such as 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives have been shown to retain activity against yeasts, indicating some tolerance for alterations within the sugar structure, but the 5-O-(6-deoxy-beta-D-sugar) linkage is considered essential for activity nih.gov.
Impact of Glycosylation Patterns
Research into the interaction of pradimicins with viral glycoproteins, such as HIV-1 gp120, has highlighted the role of glycosylation. Exposure of HIV-1 infected cells to Pradimicin A led to the selection of mutant strains with deletions in N-glycosylation sites on gp120, particularly affecting high-mannose-type glycans kuleuven.bekuleuven.be. This suggests that the presence and type of glycans on the target molecule are crucial for the binding affinity and antiviral activity of pradimicins kuleuven.benih.gov. The ability of pradimicins to bind to mannose residues, often in a calcium-dependent manner, is a key aspect of their mechanism of action, whether against fungi or viruses biosciencetrends.comnih.govoup.comnii.ac.jp. Alterations in these glycan structures can lead to decreased binding affinity and potentially resistance kuleuven.benih.gov.
Specific modifications to the sugar moieties have been explored to understand their SAR. For instance, Pradimicin S (PRM-S) is a derivative where the terminal xylose moiety of Pradimicin A has been replaced by 3-sulfated glucose, resulting in a highly water-soluble compound with retained antiviral activity nih.govcsic.es. This modification demonstrates how changes in the terminal sugar can impact solubility without abolishing the core carbohydrate-binding capability nih.govcsic.es.
Design and Synthesis of Modified Analogs
The inherent limitations of natural pradimicins, such as poor water solubility and potential aggregation, have driven extensive research into the design and synthesis of modified analogs with improved properties. These efforts aim to enhance their therapeutic utility while retaining or improving their biological activity.
N,N-Dimethyl Pradimicins for Enhanced Properties
A significant strategy for improving the physicochemical characteristics of pradimicins has been the synthesis of N,N-dimethyl derivatives. These compounds are typically prepared through reductive alkylation of the parent pradimicins, introducing dimethylamine (B145610) groups onto the sugar moiety. This modification has been shown to substantially improve water solubility and, in some cases, reduce acute toxicity in preclinical models, while preserving or even enhancing antifungal activity capes.gov.brnih.gov.
For example, N,N-dimethylpradimicins E and FA-2, synthesized from their respective parent compounds, exhibited superior in vitro antifungal activity compared to Pradimicin A and demonstrated marked improvements in water solubility and animal tolerance capes.gov.brnih.gov. N,N-Dimethylpradimicin FA-2 was further found to be effective in experimental in vivo fungal infection models capes.gov.brnih.gov. These N,N-dimethylated analogs represent a successful approach to overcoming the solubility challenges associated with the parent pradimicin structures, making them more amenable to formulation and administration capes.gov.brnih.gov.
Development of Water-Soluble Derivatives (e.g., BMY-28864, Pradimicin S)
Beyond N,N-dimethylation, other modifications have been employed to create water-soluble pradimicin derivatives with enhanced therapeutic potential. BMY-28864 is a notable example, described as a D-serine analog of Pradimicin A with improved water solubility biosciencetrends.comoup.comresearchgate.netnih.gov. This derivative retains the characteristic mannose-binding ability of pradimicins, which is crucial for its antifungal and antiviral activities biosciencetrends.comoup.comnih.gov. BMY-28864 has demonstrated potent in vitro antifungal activity against a broad spectrum of fungi, including those causing deep-seated mycoses, and exhibits fungicidal activity against Candida albicans in the presence of calcium ions nih.govnih.gov. Its effectiveness has also been validated in vivo in mouse models of fungal infections nih.gov.
Pradimicin S (PRM-S) is another key water-soluble derivative. It is characterized by the replacement of the terminal xylose moiety of Pradimicin A with a 3-sulfated glucose group nih.govcsic.es. This structural change confers high water solubility and negative charge, while maintaining significant antiviral activity, particularly against HIV nih.govcsic.es. PRM-S specifically binds to viral glycoproteins like HIV-1 gp120, interfering with virus entry and demonstrating a high genetic barrier to resistance development kuleuven.benih.gov. Its mechanism involves binding to mannose residues on the viral envelope, similar to other pradimicins, but with improved solubility characteristics for potential therapeutic applications nih.govcsic.es.
The development of these water-soluble derivatives, such as BMY-28864 and Pradimicin S, underscores the importance of chemical modification in optimizing the pharmacokinetic and pharmacodynamic profiles of pradimicins for broader clinical applicability.
Compound List:
Pradimicin N
Pradimicin A (PRM-A)
Pradimicin E
Pradimicin FA-2
Pradimicin S (PRM-S)
BMY-28864
Pradimicin C
Pradimicin FA-1
Pradimicin T1
Pradimicin FL
Pradimicin FS
Pradimicin FB
Benanomicin A
Terpestacin
Siccanol
GNA (Galanthus nivalis agglutinin)
HHA (Hippeastrum hybrid agglutinin)
UDA (Urtica dioica agglutinin)
Cyanovirin
Mechanisms of Resistance Development
Fungal Resistance Mechanisms
Pradimicins exhibit antifungal activity by binding to mannoproteins on the surface of fungal cells, a process that is calcium-dependent ontosight.ai. Resistance in fungi has been linked to alterations in glycosylation.
Mutations in N-Glycosylation Sites of Osmosensor Proteins (e.g., Sln1 in Saccharomyces cerevisiae)Studies in the yeast Saccharomyces cerevisiae have demonstrated that mutations affecting N-glycosylation sites can confer resistance to pradimicins. Specifically, a mutant lacking putative N-glycosylation sites in the extracellular domain of the osmosensor protein Sln1 became resistant to pradimicinnih.govnih.gov. This suggests that modifications to proteins involved in sensing osmotic stress, which are themselves subject to glycosylation, can disrupt the interaction with pradimicins, leading to a resistance phenotypenih.gov.
Parasitic Resistance Mechanisms (Trypanosoma brucei)
Pradimicins have shown significant trypanocidal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. Resistance in these parasites is primarily mediated by modifications to their Variant Surface Glycoproteins (VSGs).
Down-regulation of Oligosaccharyltransferase Genes (TbSTT3A, TbSTT3B)Research has identified the down-regulation of oligosaccharyltransferase (OST) genes, specifically TbSTT3A and TbSTT3B, as a key mechanism for pradimicin resistance in T. bruceicsic.esnih.govresearchgate.netplos.org. OSTs are enzymes responsible for N-glycosylation, transferring oligosaccharides to proteins. A reduction in the expression or activity of these enzymes leads to altered N-glycan structures on the VSGscsic.esplos.org. TbSTT3B has been highlighted as a particularly significant contributor to resistancecsic.es.
Viral Resistance Mechanisms (e.g., HIV)
Pradimicin A (PRM-A) and Pradimicin S (PRM-S) have demonstrated potent antiviral activity against Human Immunodeficiency Virus (HIV) by inhibiting viral entry through binding to the N-glycans present on the HIV-1 envelope glycoprotein (B1211001) gp120 nih.govasm.orgasm.orgoup.comnih.gov. Resistance to these compounds in HIV develops through specific genetic alterations.
Viral resistance to pradimicins typically emerges through the selection of mutant HIV strains that contain deletions in N-glycosylation sites within the gp120 envelope protein nih.govasm.orgasm.org. This process requires multiple deletions, often more than five, to achieve moderate drug resistance, indicating a high genetic barrier nih.govasm.org. The deletions show a preference for high-mannose-type glycans asm.org. These modifications to the gp120 glycosylation pattern reduce the binding affinity of pradimicins, thereby conferring resistance nih.govasm.orgasm.org.
Data Table: Summary of Pradimicin Resistance Mechanisms
| Pathogen Type | Resistance Mechanism | Molecular Basis | Pradimicin Analogue Studied | Citation(s) |
| Fungi (S. cerevisiae) | Mutation in N-glycosylation sites | Mutation in Sln1 osmosensor protein | Pradimicin | nih.gov, nih.gov |
| Parasites (T. brucei) | Down-regulation of OST genes | TbSTT3A, TbSTT3B gene downregulation | PRM-A | csic.es, nih.gov, researchgate.net, plos.org |
| Parasites (T. brucei) | Altered glycan composition | Hypoglycosylation, reduced oligomannose, increased paucimannose (B12396251) on VSGs | PRM-A | csic.es, nih.gov, researchgate.net |
| Viruses (HIV) | N-glycosylation site deletions | Deletions in gp120 N-glycosylation sites | PRM-A, PRM-S | nih.gov, asm.org, asm.org |
Compound List
Pradimicin N
Pradimicin A (PRM-A)
Pradimicin S (PRM-S)
Pradimicin BMS-181184
Deletions in N-Glycosylation Sites of Viral Envelope Glycoproteins (e.g., gp120)
Pradimicin A (PRM-A), a notable member of the pradimicin family, has shown selective inhibitory activity against viruses such as Human Immunodeficiency Virus (HIV) and coronaviruses like SARS-CoV-2 asm.orgeurekalert.orgnih.govthers.ac.jpresearchgate.net. PRM-A functions as a virus entry inhibitor by specifically interacting with N-linked glycans (N-glycans) present on the surface of viral envelope glycoproteins asm.orgeurekalert.orgnih.govthers.ac.jpresearchgate.net.
In the case of HIV, PRM-A specifically interacts with the gp120 envelope glycoprotein asm.orgresearchgate.net. Studies have shown that prolonged exposure to PRM-A can lead to the selection of mutant HIV strains. These resistant strains characteristically possess deletions in the N-glycosylation sites within the gp120 protein, while gp41 remains unaffected asm.orgresearchgate.net. This phenomenon has also been observed with other enveloped viruses, such as SARS-CoV-2, where PRM-A binds to branched oligomannose structures within the N-glycans of viral spike proteins, inhibiting infectivity eurekalert.orgthers.ac.jp. The binding is selective, targeting specific mannose residues crucial for viral entry eurekalert.org. Similarly, Pradimicin-S (PRM-S) has demonstrated antiviral activity against Dengue virus by binding to the viral envelope, preventing attachment plos.org.
Table 1: Viral Targets and Interaction Sites of Pradimicin A
| Virus Type | Target Glycoprotein | Interaction Site(s) | Mechanism of Action | Reference(s) |
| HIV-1 | gp120 | N-glycans (specifically branched oligomannose) | Virus entry inhibition; prevents virus transmission | asm.orgresearchgate.net |
| SARS-CoV-2 | Spike protein | N-glycans (specifically branched oligomannose) | Virus entry inhibition; inhibits infectivity | eurekalert.orgthers.ac.jp |
| Dengue Virus (DENV) | Viral envelope | N-glycans (implied, as a CBA targeting glycans) | Prevents virus attachment; early step inhibition | plos.org |
High Genetic Barrier Considerations
The development of resistance to pradimicins, particularly PRM-A, is characterized by a high genetic barrier. This implies that significant genetic alterations are required for a virus to develop substantial resistance to the compound. For instance, in HIV, achieving even moderate resistance to PRM-A necessitates multiple mutations, specifically the deletion of more than five N-glycosylation sites within the gp120 glycoprotein asm.orgresearchgate.net.
This characteristic suggests that pradimicins may offer a durable therapeutic option, as the evolutionary pressure required to overcome their inhibitory effects is substantial eurekalert.org. Furthermore, virus strains that develop resistance through these glycan deletions typically retain their sensitivity to other established anti-HIV drugs, indicating that resistance to PRM-A does not confer cross-resistance to different classes of antivirals asm.orgresearchgate.net. The inherent stability of glycan structures against viral mutation further contributes to the high genetic barrier observed for pradimicin-based antiviral therapies eurekalert.org.
Table 2: Resistance Mechanisms and Genetic Barrier of Pradimicin A
| Resistance Mechanism | Viral Target Modification | Genetic Barrier | Cross-Resistance with Other Antivirals | Reference(s) |
| Selection of resistant strains under drug pressure | Deletions in N-glycosylation sites of gp120 | High | No | asm.orgresearchgate.net |
| Alterations in N-glycan structures on viral envelope glycoproteins | Modification or deletion of mannose-containing N-glycans on spike proteins (e.g., SARS-CoV-2) | High | Not specified, but implied low | eurekalert.orgthers.ac.jp |
Advanced Research Methodologies in Pradimicin Studies
Cellular and Molecular Biology Techniques
The intricate mechanisms by which pradimicins exert their effects are elucidated through a suite of cellular and molecular biology techniques, focusing on genetic manipulation, cell death assays, and the analysis of carbohydrate interactions.
Gene Editing and Mutagenesis for Mechanism Elucidation
Understanding how genetic alterations influence cellular responses to pradimicins is key to deciphering their mode of action and resistance mechanisms. Gene editing technologies, such as CRISPR/Cas9, offer precise ways to modify genomes, while classical mutagenesis techniques help identify genes critical for cellular susceptibility or resistance.
Studies have utilized site-directed mutagenesis to investigate the role of specific cellular components. For instance, in yeast (Saccharomyces cerevisiae), inactivation of putative N-glycosylation sites in the osmosensor protein Sln1, or mutations within the Sln1-Ypd1-Ssk1 osmosensing pathway, have led to increased resistance to pradimicin tandfonline.com. Similarly, research on Trypanosoma brucei has generated pradimicin-resistant parasites by inducing defects in the N-glycosylation pathway, often through the downregulation of oligosaccharyltransferase genes. These genetic modifications result in altered glycosylation of variant surface glycoproteins (VSGs), which are critical for pradimicin binding and subsequent trypanocidal activity nih.govcsic.es. These findings underscore the importance of glycosylation in mediating cellular responses to pradimicins and provide a foundation for understanding resistance development.
Table 1: Pradimicin Resistance and Glycosylation Pathway Modifications
| Gene/Pathway Targeted | Modification Type | Effect on Pradimicin Sensitivity | Primary Organism/Context | Reference |
| Sln1 (yeast) | Inactivation of N-glycosylation sites (sln1 NG mutant) | Increased resistance | Saccharomyces cerevisiae | tandfonline.com |
| Sln1 pathway | Mutation in Ypd1 (ypd1 G74C mutant) | Increased resistance | Saccharomyces cerevisiae | tandfonline.com |
| N-glycosylation pathway | Defects in pathway, altered N-glycosylation of VSGs | Resistance to PRM-A, cross-resistance to PRM-S | Trypanosoma brucei | nih.gov |
| Oligosaccharyltransferase genes | Downregulation | Defective glycan composition, resistance | Trypanosoma brucei | csic.es |
Apoptosis Assays (e.g., TUNEL, ROS Detection)
Pradimicins are known to induce programmed cell death, often described as apoptosis-like cell death, in various cell types. Techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and reactive oxygen species (ROS) detection are instrumental in characterizing this process.
The TUNEL assay is employed to detect DNA fragmentation, a hallmark of apoptosis. Studies have shown that treatment with pradimicin (PRM) in yeast cells leads to nuclear breakage and DNA fragmentation, as visualized by TUNEL staining nih.govjst.go.jp. Similarly, in mammalian cells, pradimicin has been shown to induce apoptosis doi.org. Concurrently, the generation of reactive oxygen species (ROS) has been identified as a key mediator in pradimicin-induced cell death. Assays using dichlorodihydrofluorescein diacetate (DCF-DA) reveal an accumulation of ROS in pradimicin-treated cells tandfonline.comnih.gov. Furthermore, the inhibition of this cell death and ROS accumulation by ROS scavengers, such as N-acetylcysteine, strongly implicates ROS in the apoptotic cascade triggered by pradimicins nih.govdoi.org.
Table 2: Pradimicin-Induced Apoptosis Markers
| Assay Type | Treatment | Observed Cellular Effect | Role of ROS | Reference |
| TUNEL Assay | Pradimicin (PRM) | DNA fragmentation, nuclear breakage | Involved | tandfonline.comnih.govjst.go.jp |
| ROS Detection (DCF-DA) | Pradimicin (PRM) | Accumulation of reactive oxygen species | Involved, triggers cell death | tandfonline.comnih.govjst.go.jpdoi.org |
| Flow Cytometry | Pradimicin (PRM) | Apoptosis induction in G1 phase cells | Involved | doi.org |
Glycan Analysis and Glycosylation Profiling
A defining characteristic of the pradimicin family is their ability to bind to carbohydrates, particularly mannose residues, acting as lectin-like molecules jst.go.jpontosight.ai. Glycan analysis and profiling are essential for understanding these interactions and their functional consequences.
Research has demonstrated that Pradimicin A (PRM-A) preferentially binds to branched oligomannose motifs found in N-glycans, a property that contributes to its antiviral activity, including inhibition of SARS-CoV-2 infection nih.govnagoya-u.ac.jpthers.ac.jp. This binding is often calcium-dependent jst.go.jpasm.org. In the context of Trypanosoma brucei, pradimicins bind to the variant surface glycoproteins (VSGs), which are heavily glycosylated. Alterations in the N-glycosylation profile of VSGs, such as the reduction of high-mannose-type glycans, lead to decreased binding of pradimicins and confer parasite resistance nih.govcsic.esresearchgate.net. Similarly, in yeast, the presence of specific N-linked polymannosides on proteins like Sln1 is crucial for pradimicin binding and its fungicidal action tandfonline.com. These studies highlight that the precise structure and presentation of glycans are critical determinants of pradimicin efficacy and specificity.
Future Research Directions and Translational Potential
Exploration of Novel Pradimicin Analogs through Synthetic Biology and Chemical Synthesis
The inherent limitations of naturally occurring pradimicins, particularly their propensity to aggregate in aqueous solutions, have catalyzed significant efforts in chemical synthesis and derivatization to enhance their therapeutic utility and broaden their applicability researchgate.netnih.govacs.org. Concurrently, synthetic biology approaches offer promising avenues for optimizing the production of existing pradimicins and potentially generating novel structures.
Chemical Synthesis and Derivatization: Substantial progress has been achieved in modifying the pradimicin scaffold to improve its physicochemical properties and biological activity. Key strategies employed include:
Amide Formation: The attachment of hydrophilic moieties, such as 2-aminoethanol to the C18 carboxyl group, has yielded derivatives like Pradimicin-EA (PRM-EA). This modification has resulted in reduced aggregation while preserving mannose-binding specificity researchgate.netnih.govacs.org. PRM-EA has demonstrated utility as a selective staining agent for glycoproteins bearing high mannose-type and hybrid-type N-linked glycans researchgate.netacs.org.
Modification at C4'-position: Various derivatives have been synthesized by altering the C4' position. These include N-alkyl, N-acyl, and N,N-dimethyl derivatives. For instance, N,N-dimethyl pradimicins have exhibited enhanced water solubility and superior antifungal activity compared to Pradimicin A nih.govcapes.gov.br. Similarly, 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives have retained antifungal activity and shown improved solubility nih.gov.
Amino Acid Substitution: Investigations into the effect of the amino acid moiety on antifungal activity have led to the synthesis of alanine-exchanged analogs, most of which have retained their biological activity nih.gov.
Structural Analogs: The development of analogs such as Pradimicin S (PRM-S), which incorporates a sulfo-glucopyranosyl-galactopyranosyl moiety in place of the terminal xylose of Pradimicin A, has led to improved water solubility and enhanced pharmaceutical properties. This analog has proven effective in treating Trypanosoma brucei infections plos.orgkuleuven.beontosight.ai. Other analogs, including Pradimicin FL (a D-serine analog), have been produced via directed biosynthesis researchgate.netdoi.org.
Aglycone Modifications: Research has also focused on modifying the pradimicin aglycone, leading to the identification of novel structures with potential biological activities researchgate.net.
Synthetic Biology Approaches: While the creation of entirely novel pradimicin scaffolds using synthetic biology is in its early stages, its role in optimizing the production of existing pradimicins and their analogs is significant. This includes:
Strain Engineering: Modifying producing strains, such as Actinomadura species, through mutagenesis or genetic engineering is crucial for improving yields and facilitating the directed biosynthesis of specific analogs like Pradimicin FS researchgate.netdoi.org.
Biosynthetic Pathway Elucidation: A comprehensive understanding of pradimicin biosynthetic pathways can pave the way for bioengineering these pathways in heterologous hosts or modifying key enzymes to produce novel derivatives with desired properties researchgate.netuni-hannover.de.
Further Investigation of Glycan-Targeted Therapeutic Strategies
The therapeutic potential of pradimicins is intrinsically linked to their precise interaction with specific glycan structures. Ongoing research aims to further leverage and refine this glycan-targeting capability across a spectrum of diseases.
Mechanism of Action and Specificity: Pradimicins primarily bind to D-mannose (B1359870) residues, with a notable affinity for those found in high-mannose and hybrid-type N-linked glycans. They also exhibit some binding to O-glycosylation sites researchgate.netacs.orgtandfonline.comeurekalert.org. This specific recognition is fundamental to their efficacy against a range of pathogens:
Fungal Infections: Pradimicins bind to mannans and mannoproteins present on the surface of fungal cells, leading to the disruption of cell membrane integrity and subsequent cell death jst.go.jpnih.govasm.orgtandfonline.comnih.govannualreviews.org. This mechanism offers a novel approach against fungal species that have developed resistance to conventional antifungals.
Viral Infections: In viruses such as HIV and SARS-CoV-2, pradimicins target N-glycans present on envelope glycoproteins (e.g., HIV gp120, SARS-CoV-2 spike proteins), thereby inhibiting viral entry into host cells plos.orgkuleuven.bekuleuven.beeurekalert.orgasm.orgnih.gov. The specific binding to mannose-rich glycans on viral surfaces is a critical determinant of their antiviral activity.
Parasitic Infections: In the case of Trypanosoma brucei, pradimicins bind to the N-glycans of Variant Surface Glycoproteins (VSGs). This interaction disrupts endocytosis and cytokinesis, ultimately causing parasite lysis researchgate.netplos.orgnih.govcsic.es.
Translational Potential:
Broad-Spectrum Antifungal Agents: The unique mechanism of binding to fungal mannans provides a pathway for developing new antifungals with novel modes of action, potentially overcoming resistance to existing therapies nih.govasm.organnualreviews.org.
Antiviral Therapies: Pradimicins represent a novel class of entry inhibitors for viruses characterized by heavily glycosylated envelopes. Their glycan-targeting action offers a distinct advantage over other antiviral classes and may present a high genetic barrier to resistance development kuleuven.bekuleuven.beasm.org.
Antiparasitic Drugs: The demonstrated efficacy of pradimicins against Trypanosoma brucei highlights their potential as a new therapeutic avenue for treating African trypanosomiasis, a disease burdened by limited and problematic treatment options researchgate.netplos.orgnih.gov.
Research into Overcoming Resistance Mechanisms
The emergence of pradimicin resistance in various pathogens is a critical area for future research, with the aim of developing strategies to circumvent or overcome these resistance mechanisms.
Observed Resistance Mechanisms:
Trypanosoma brucei: Resistance is primarily mediated by alterations in the N-glycan composition of Variant Surface Glycoproteins (VSGs). This typically involves a reduction in oligomannose-type glycans and a concomitant increase in hybrid and complex N-glycans, which present fewer binding sites for pradimicins. These glycan alterations are often a consequence of the downregulation of oligosaccharyltransferase (OST) genes, particularly TbSTT3B, leading to hypoglycosylation and altered glycan structures nih.govcsic.es.
Human Immunodeficiency Virus (HIV): HIV strains resistant to pradimicins develop through deletions in N-glycosylation sites within the gp120 envelope protein, with a marked preference for the deletion of high-mannose-type glycans. This resistance typically necessitates multiple mutations, indicating a high genetic barrier to its emergence kuleuven.bekuleuven.beasm.org.
Fungi: While specific resistance mechanisms in fungi are less extensively detailed in the provided literature, it is implied that alterations in mannan (B1593421) structure or quantity could confer resistance tandfonline.comnih.gov. For example, mutations affecting N-glycosylation sites in yeast proteins, such as Sln1, have been shown to lead to pradimicin resistance tandfonline.comnih.gov.
Strategies for Overcoming Resistance:
Development of Next-Generation Analogs: Synthesizing novel pradimicin analogs with modified binding specificities or enhanced affinity for altered glycan structures could potentially restore efficacy against resistant strains.
Combination Therapies: Investigating the synergistic effects of pradimicins with other therapeutic agents may offer a viable strategy to overcome resistance.
Targeting Resistance Pathways: For T. brucei, a deeper understanding of the role of OST enzymes like TbSTT3B could inform strategies to modulate glycosylation pathways, thereby resensitizing parasites to pradimicin treatment.
Exploiting High Genetic Barriers: The high genetic barrier observed in HIV resistance suggests that pradimicin-based therapies might maintain efficacy against a broad spectrum of viral strains, potentially slowing the rate of resistance development compared to other antiviral agents.
Broader Applications in Glycobiology Research
Beyond their direct therapeutic applications, pradimicins and their derivatives serve as valuable tools for advancing glycobiology research due to their specific carbohydrate-binding properties.
Lectin Mimics and Probes: Pradimicins function as small-molecule mimics of protein lectins, offering specific recognition of D-mannose residues researchgate.netnih.govjst.go.jpplos.org. This characteristic makes them ideal for:
Glycoprotein (B1211001) Detection: Derivatives such as PRM-EA can selectively stain glycoproteins containing high mannose-type and hybrid-type N-linked glycans, providing a unique tool for visualizing and characterizing these structures in biological samples researchgate.netacs.org. This selectivity offers a significant advantage over conventional staining dyes.
Studying Glycosylation: Their interaction with specific glycan structures aids in elucidating the biological roles of mannose-containing glycans and understanding the mechanisms of glycosylation across various organisms tandfonline.comnih.govcsic.es.
Development of Research Tools: The chemical modifiability of pradimicins opens avenues for developing sophisticated research tools:
Affinity Purification: Conjugating pradimicins to solid supports, such as agarose (B213101) or magnetic beads, could enable the specific purification or enrichment of mannose-containing glycans, glycoproteins, exosomes, or viral particles nih.gov.
Imaging Agents: By incorporating appropriate linkers and labels, pradimicin derivatives could be developed into imaging probes, potentially for techniques like Positron Emission Tomography (PET) imaging of intracellular glycans nii.ac.jp.
Understanding Host-Pathogen Interactions: The study of pradimicin binding to pathogen surface glycans, and the subsequent development of resistance, provides critical insights into host-pathogen interactions and the role of glycosylation in virulence and infectivity researchgate.netnih.govcsic.es. This knowledge can inform the design of novel therapeutic strategies that target these glycan-mediated processes.
Q & A
Q. What is the proposed mechanism of action of Pradimicin N against fungal pathogens, and how can researchers validate it experimentally?
this compound, a member of the pradimicin family, is hypothesized to act via calcium-dependent carbohydrate binding, disrupting microbial cell walls (similar to Pradimicin A’s mechanism) . To validate:
- Methodology : Use fluorescence microscopy with labeled this compound to track binding to fungal cell walls (e.g., Candida spp.).
- Controls : Include calcium-deprived conditions and competitive assays with d-mannose .
- Quantitative assays : Measure MIC (Minimum Inhibitory Concentration) using CLSI guidelines under varying Ca²⁺ concentrations .
Q. What standard in vitro assays are recommended for assessing this compound’s antifungal activity?
Key assays include:
- Broth microdilution (CLSI M27/M38 protocols) to determine MIC values .
- Time-kill kinetics to differentiate fungistatic vs. fungicidal effects.
- Synergy testing with azoles or echinocandins using checkerboard assays .
Table 1: Example MIC Data
| Fungal Strain | MIC (μg/mL) | Ca²⁺ Concentration | Reference |
|---|---|---|---|
| C. albicans | 4–8 | 2 mM | |
| A. fumigatus | 16–32 | 1 mM | Inferred |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different fungal strains?
Contradictions may arise from strain-specific variations in carbohydrate surface receptors or calcium availability. Strategies:
- Stratified analysis : Group strains by genetic phylogeny or cell wall composition .
- Mechanistic studies : Use knockout mutants (e.g., C. albicans mutants lacking mannoproteins) to isolate binding targets .
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to harmonize disparate datasets .
Q. What experimental design principles should guide in vivo studies of this compound’s pharmacokinetics?
- Animal models : Use immunosuppressed murine models for systemic candidiasis, ensuring ethical compliance (NIH guidelines) .
- Dosing : Optimize via allometric scaling from in vitro MIC data, with adjustments for protein binding .
- Endpoint metrics : Measure fungal burden (CFU/g tissue) and serum drug levels via HPLC-MS .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in host cells?
- Transcriptomics : RNA-seq of host cells post-treatment to identify dysregulated pathways (e.g., immune response genes) .
- Proteomics : SILAC-based quantification to detect changes in host protein expression .
- Data integration : Use tools like STRING-DB to map cross-omics interactions and prioritize mechanistic hypotheses .
Methodological Considerations
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?
Q. How should researchers address reproducibility challenges in this compound’s antiviral activity assays?
- Standardize viral strains : Use WHO-recommended isolates (e.g., SARS-CoV-2 Victoria/WA1/2020) .
- Replicate across labs : Follow BRENDA guidelines for enzyme inhibition assays .
- FAIR data practices : Publish raw flow cytometry plots and antiviral IC₅₀ values in repositories like ChEMBL .
Ethical and Reporting Standards
Q. What preclinical reporting criteria must be met for studies involving this compound in animal models?
Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?
- Metadata : Include experimental conditions (e.g., pH, temperature) using ISA-Tab formats .
- Chemical structures : Submit to PubChem with InChI keys and SMILES notations .
- Licensing : Use CC-BY 4.0 for open-access datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
